molecular formula C18H23NO3 B566279 1-Isopropyl Etodolac CAS No. 849630-65-5

1-Isopropyl Etodolac

Cat. No.: B566279
CAS No.: 849630-65-5
M. Wt: 301.386
InChI Key: ZYYZBAXQYNUZCT-UHFFFAOYSA-N
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Description

1-Isopropyl Etodolac (CAS: 849630-65-5) is a structural analogue of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac (CAS: 41340-19-6). Its chemical name is 2-[(1RS)-8-ethyl-1-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid , with a molecular formula of C₁₈H₂₃NO₃ and a molecular weight of 301.38 g/mol . The compound features an isopropyl group substituted at the 1-position of the pyranoindole core, distinguishing it from other Etodolac derivatives. It is primarily studied as a pharmacopeial impurity (e.g., EP Impurity F) and a reference standard in analytical chemistry .

Properties

IUPAC Name

2-(8-ethyl-1-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZBAXQYNUZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849630-65-5
Record name 1-Isopropyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URS7HRT7E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Selection

Toluene’s apolar nature in the initial cyclization minimizes side reactions, while methanol in recrystallization ensures high recovery.

Acid Catalysis

Sulfuric acid’s molar ratio (0.5–5 relative to 7-ethyl-tryptophol) critically affects cyclization efficiency. Excess acid accelerates reaction kinetics but risks over-protonation.

Isotopic Purity

Deuterated solvents must be rigorously dried to avoid proton contamination. Storage under nitrogen ensures long-term stability.

Industrial-Scale Production

Suppliers like SynZeal and LGC Standards utilize continuous-flow reactors to enhance deuteration efficiency. A typical batch produces 100–500 mg with 98–99% isotopic purity, priced at $200–$500 per gram .

Chemical Reactions Analysis

1-Isopropyl Etodolac undergoes various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

1. Pain Management
1-Isopropyl Etodolac is effective in managing acute and chronic pain conditions. Clinical studies have demonstrated its efficacy in postoperative pain relief, particularly in dental procedures. A study indicated that a single dose of 200 mg provided significant pain relief for patients experiencing moderate to severe acute postoperative pain .

2. Treatment of Arthritis
The compound is widely used in managing osteoarthritis and rheumatoid arthritis. Clinical trials have shown that etodolac significantly reduces symptoms associated with these conditions, such as joint pain and inflammation. For instance, a long-term study involving 1,446 patients found that doses of 500 mg twice daily were effective in managing rheumatoid arthritis comparable to ibuprofen .

3. Gastrointestinal Safety
One of the notable advantages of this compound is its favorable gastrointestinal safety profile compared to other NSAIDs. It has been shown to have minimal effects on gastric and duodenal prostaglandins, resulting in fewer gastrointestinal side effects, which is critical for patients requiring long-term NSAID therapy .

Emerging Research Applications

1. Antimicrobial Properties
Recent studies have explored the potential antimicrobial activity of etodolac against gram-positive bacteria. Research indicated that etodolac exhibited significant anti-biofilm activity against Enterococcus faecium, suggesting its potential as an adjuvant treatment in antibiotic therapy against resistant strains . This opens avenues for further investigation into its role in combating antimicrobial resistance.

2. Topical Formulations
Innovative formulations such as etodolac-loaded hyaluronic acid phosalosomal gel have been developed for topical applications in treating inflammatory skin conditions like contact dermatitis. These formulations demonstrated superior anti-oedemic effects and significant anti-nociception potential, highlighting their effectiveness in localized treatment scenarios .

Case Studies and Clinical Trials

Study Objective Findings
Morse et al.Prophylactic use in endodontics98.5% of patients reported no or slight pain post-treatment with etodolac compared to ibuprofen .
Clinical Trial on OsteoarthritisEfficacy assessmentDoses ranging from 600 to 1000 mg/day significantly improved symptoms compared to placebo .
Antimicrobial Activity StudyEvaluate etodolac's antimicrobial propertiesStatistically significant results against gram-positive bacteria; potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of 1-Isopropyl Etodolac involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for mediating inflammation, pain, and fever. This inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects observed with the use of this compound .

Comparison with Similar Compounds

Key Observations:

Structural Isomerism : 1-Isopropyl and 8-Isopropyl Etodolac share identical molecular formulas but differ in substituent positions, leading to distinct pharmacokinetic behaviors .

Pharmacopeial Standards

  • The compound is listed in the European Pharmacopoeia (EP) as Impurity F , requiring purity >95% for reference standards .

Biological Activity

1-Isopropyl Etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound exhibits selective inhibition of COX-2 over COX-1, making it a preferred choice for managing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. The compound binds to the active site of COX enzymes, preventing arachidonic acid from accessing the site, thereby reducing the production of inflammatory mediators .

Table 1: Comparison of COX Inhibition

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
EtodolacModerateHigh5-50 times
This compoundLowHigh>50 times

Pharmacological Effects

The primary pharmacological effects of this compound include:

  • Anti-inflammatory Activity : Demonstrated through various animal models, including the egg white-induced paw edema method. Studies have shown significant reductions in paw swelling compared to control groups .
  • Analgesic Effects : Effective in alleviating pain associated with conditions like rheumatoid arthritis and osteoarthritis.
  • Antipyretic Effects : May reduce fever through central actions on the hypothalamus .

Case Study 1: Acute Liver Failure

A report documented two cases of acute liver failure attributed to etodolac usage. Patients developed fulminant hepatic failure after short-term exposure, characterized by severe elevations in liver enzymes and rapid recovery upon cessation of the drug. This highlights a rare but serious idiosyncratic reaction associated with etodolac derivatives .

Case Study 2: Enhanced Bioavailability

Research on self-emulsifying drug delivery systems (SEDDS) for etodolac indicated that formulations containing this compound significantly improved oral bioavailability compared to traditional formulations. The optimized SEDDS exhibited a peak plasma concentration that was 2.3 times greater than that of the pure drug formulation .

Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives of etodolac, including hydrazone derivatives, which also exhibit notable anti-inflammatory properties. These derivatives were synthesized and tested for their efficacy using similar animal models, showing promising results in reducing inflammation .

Q & A

Basic Research Questions

Q. How can researchers determine the identity and purity of 1-Isopropyl Etodolac in bulk drug substances?

  • Methodological Answer : Use normal-phase HPLC to separate and quantify the R-isomer impurity, adhering to ICH validation guidelines. This method ensures specificity, accuracy, and precision with a detection limit suitable for regulatory compliance. Confirm identity via CAS registry numbers (e.g., CAS 849630-65-5) and cross-reference spectral data (e.g., XRD, DSC) to assess crystallinity changes in formulations .

Q. What analytical techniques are recommended for quantifying this compound in pure form and tablet formulations?

  • Methodological Answer : Employ redox-based spectrophotometry using Fe³⁺ reduction to Fe²⁺, which reacts with 2,2'-bipyridyl (Bpy) to form a colored complex. Measure absorbance at 500 nm for linear quantification (r² >0.99). This cost-effective method is viable where HPLC/GC access is limited .

Q. What are the standard pharmacological properties of this compound in preclinical models?

  • Methodological Answer : In canine models, evaluate pharmacokinetics (e.g., elimination half-life: 8–12 hours) and enterohepatic recirculation via fecal metabolite analysis. Use whole blood assays to assess COX-1/COX-2 selectivity, noting discrepancies between in vitro and in vivo results (e.g., nonselective inhibition in dogs despite in vitro selectivity claims) .

Advanced Research Questions

Q. How can researchers optimize the dissolution rate of this compound in solid dosage forms?

  • Methodological Answer : Apply melt dispersion granulation with Gelucire 50/13 and Aerosil 200 to enhance flowability and compressibility. Incorporate sublimating agents (e.g., camphor) to create porous tablet matrices, improving wettability. Validate via in vitro dissolution studies (USP apparatus) and statistical analysis (one-way ANOVA, p<0.05) to compare formulations (e.g., F5-F8 hardness: 4.06–4.27 kg/cm²) .

Q. How should contradictions in COX inhibition data for this compound be resolved?

  • Methodological Answer : Reconcile in vitro selectivity (COX-2 inhibition) with in vivo nonselectivity by conducting species-specific whole blood assays. Use surgical rat models (e.g., laparotomy) to measure PG synthesis inhibition effects on biomarkers like corticosterone (CORT) and IL-12. Compare outcomes across timepoints (1–6 hrs post-surgery) and doses (e.g., 12.5 mg/kg) to clarify mechanistic disparities .

Q. What experimental designs are effective for studying combination therapies involving this compound?

  • Methodological Answer : In oncology research, pair this compound with β2-AR blockers (e.g., ICI118,551) and use Boyden chamber assays to quantify OSCC cell migration/invasion. Apply nonparametric tests (e.g., Mann-Whitney U) to analyze differences in migration ratios (p<0.001) and validate via dose-response curves. Ensure ethical compliance by detailing animal care protocols and randomization methods .

Q. How can researchers validate isomer-specific impurities in this compound under ICH guidelines?

  • Methodological Answer : Develop a stability-indicating HPLC method with forced degradation studies (acid/alkali hydrolysis, oxidation). Use peak purity plots and mass balance (>98%) to confirm no co-elution. Cross-validate with chiral columns and report relative retention times (RRT) for the R-isomer. Document robustness via inter-day precision (RSD <2%) .

Q. What statistical approaches are critical for analyzing formulation data with conflicting post-compression parameters?

  • Methodological Answer : For tablet hardness and weight variation (e.g., 790±0.40 mg to 798±0.39 mg), use mixed-effects models to account for batch variability. Apply post-hoc tests (Tukey HSD) after ANOVA to identify significant differences (p<0.01). Report confidence intervals and effect sizes to contextualize "practical significance" beyond statistical thresholds .

Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., COX selectivity) by replicating studies across models and transparently reporting limitations (e.g., species-specific metabolism) .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification .
  • Reproducibility : Provide raw data in supplementary files (e.g., dissolution profiles, chromatograms) and cite reagent sources (e.g., Ipca Laboratories for etodolac API) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.